N-(4-methylphenyl)acetohydrazide
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Overview
Description
N-(4-methylphenyl)acetohydrazide is an organic compound with the molecular formula C9H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)acetohydrazide is typically achieved through a condensation reaction between acetohydrazide and 4-methylaniline. The reaction proceeds in the presence of a suitable catalyst and solvent, with heating to promote the elimination of water. The general reaction scheme is as follows:
[ \text{Acetohydrazide} + \text{4-Methylaniline} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions typically require controlled conditions such as specific temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methylphenyl)acetohydrazone, while reduction may produce N-(4-methylphenyl)hydrazine.
Scientific Research Applications
N-(4-methylphenyl)acetohydrazide has diverse applications in scientific research, including:
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In antiplatelet activity, it may interfere with platelet aggregation pathways, thereby preventing clot formation .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)hydrazine: A derivative where the acetyl group is replaced by a hydrogen atom.
N-(4-methylphenyl)acetohydrazone: An oxidized form of N-(4-methylphenyl)acetohydrazide.
N-(4-methylphenyl)propiolamide: A related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(4-methylphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11(10)8(2)12/h3-6H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRZVRUGWGANAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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